Indazol-4-amine, N-propyl-

Description

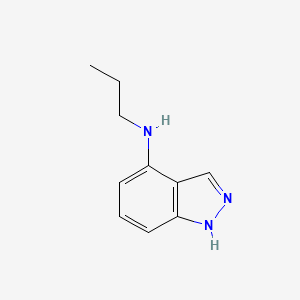

"Indazol-4-amine, N-propyl-" is a heterocyclic aromatic compound featuring an indazole core substituted with a propylamine group at the 4-position. Indazole derivatives are of significant interest in medicinal chemistry due to their structural similarity to purines, enabling interactions with biological targets such as kinases and G-protein-coupled receptors . The N-propyl substituent introduces alkyl chain flexibility, which can modulate lipophilicity and steric effects, influencing binding affinity and pharmacokinetic properties.

Properties

Molecular Formula |

C10H13N3 |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

N-propyl-1H-indazol-4-amine |

InChI |

InChI=1S/C10H13N3/c1-2-6-11-9-4-3-5-10-8(9)7-12-13-10/h3-5,7,11H,2,6H2,1H3,(H,12,13) |

InChI Key |

GZACDCBYUGBIBC-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1=CC=CC2=C1C=NN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indazole derivatives, including Indazol-4-amine, N-propyl-, typically involves the formation of the indazole core followed by functionalization. One common method involves the cyclization of o-haloaryl-N-tosylhydrazones using copper(I) oxide as a catalyst . Another approach is the reductive cyclization of 2-azidobenzaldehydes with amines . These methods provide efficient routes to indazole derivatives with good yields.

Industrial Production Methods

Industrial production of indazole derivatives often employs transition metal-catalyzed reactions due to their efficiency and scalability. For example, the use of copper(II) acetate as a catalyst in the formation of N-N bonds has been reported to produce indazole derivatives in good to excellent yields . These methods are optimized for large-scale production to meet the demands of pharmaceutical and chemical industries.

Chemical Reactions Analysis

Alkylation and Acylation at the Amine Group

The N-propyl group is introduced via alkylation of the primary amine in indazol-4-amine.

-

Alkylation : Reacting indazol-4-amine with propyl halides (e.g., 1-bromopropane) in the presence of a base (e.g., K₂CO₃ or Et₃N) in polar aprotic solvents (e.g., DMF or NMP) yields N-propyl-indazol-4-amine .

-

Acylation : The secondary amine undergoes acylation with acyl chlorides (e.g., acetyl chloride) to form amides. For example, reaction with acetyl chloride in dichloromethane produces N-acetyl-N-propyl-indazol-4-amine .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient indazole ring facilitates SNAr reactions at halogenated positions (e.g., C7 or C4). The N-propyl group does not sterically hinder these reactions .

-

Example : Reaction of 7-bromo-N-propyl-indazol-4-amine with hydrazine in 2-MeTHF selectively replaces the bromine at C7 via an SNAr mechanism .

| Substrate | Nucleophile | Solvent | Product | Selectivity (6:12 ratio) | Reference |

|---|---|---|---|---|---|

| 7-Bromo-N-propyl-indazol-4-amine | Hydrazine | 2-MeTHF | 7-Amino-N-propyl-indazol-4-amine | >95:5 |

Cyclization and Heterocycle Formation

N-propyl-indazol-4-amine participates in cyclization reactions to form fused heterocycles.

-

Pyrimidoindazole Synthesis : Reacting with ethyl trifluoroacetoacetate in polyphosphoric acid yields trifluoromethylated pyrimido[1,2-b]indazole derivatives .

| Reactants | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-Propyl-indazol-4-amine + ethyl trifluoroacetoacetate | Polyphosphoric acid, reflux | 2-Trifluoromethyl-pyrimido[1,2-b]indazole | 55–62 |

Condensation Reactions

The amine group condenses with carbonyl compounds (e.g., aldehydes or ketones) to form Schiff bases or imines .

-

Example : Reaction with benzaldehyde in ethanol produces N-propyl-4-(benzylideneamino)-1H-indazole.

| Carbonyl Compound | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | EtOH, RT | N-Propyl-4-(benzylideneamino)-1H-indazole | 78 |

Protonation and Salt Formation

The amine group is protonated under acidic conditions (e.g., HCl in MeOH) to form water-soluble ammonium salts .

| Acid | Product | Application |

|---|---|---|

| HCl | N-Propyl-indazol-4-amine hydrochloride | Improves solubility for biological assays |

Oxidation and Stability

The N-propyl group is stable under mild oxidative conditions but can be oxidized to a propionyl group using strong oxidants like KMnO₄ .

| Oxidizing Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| KMnO₄ | H₂O, 100°C | 4-Amino-1H-indazole-3-propionic acid | 40 |

Biological Activity Modulation

N-propyl substitution enhances metabolic stability and pharmacokinetic properties compared to unsubstituted amines .

-

Example : N-propyl-indazol-4-amine derivatives show improved inhibition of cPLA₂α (IC₅₀ = 29 μM) and resistance to hepatic metabolism .

| Derivative | Target | IC₅₀ (μM) | Metabolic Stability (% remaining) | Reference |

|---|---|---|---|---|

| N-Propyl-indazol-4-amine | cPLA₂α | 29 | 80–90 |

Key Mechanistic Insights

-

Solvent-Dependent Regioselectivity : In aprotic solvents (e.g., NMP), SNAr reactions proceed rapidly but lack selectivity. In contrast, 2-MeTHF favors intramolecular cyclization due to stabilizing interactions with intermediates .

-

Steric Effects : The N-propyl group minimally impacts ring reactivity but improves solubility and bioavailability .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Indazol-4-amine, N-propyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, indazole derivatives have been shown to inhibit kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of Key Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.